2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which are known for their efficiency in forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiophene moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share a similar core structure and are known for their applications in organic electronics and medicinal chemistry.
Oxadiazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Thiophene derivatives: Known for their stability and electronic properties, thiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new applications in various scientific fields.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-13(7-11-10-3-1-2-4-12(10)22-19-11)16-15-18-17-14(21-15)9-5-6-23-8-9/h1-6,8H,7H2,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJVMFLVGNRMHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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